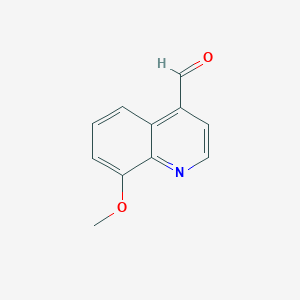

8-Methoxyquinoline-4-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-methoxyquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-8(7-13)5-6-12-11(9)10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPDVGSICZEUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of 8 Methoxyquinoline 4 Carbaldehyde

Transformations of the Carbaldehyde Group

The aldehyde functional group in 8-methoxyquinoline-4-carbaldehyde is the primary center of its chemical reactivity, enabling a wide array of synthetic modifications.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the carbaldehyde group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is the basis for several important condensation reactions.

The reaction of this compound with primary amines yields Schiff bases, also known as imines. iosrjournals.org This condensation reaction typically proceeds under acid or base catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the Schiff base. nih.govteikyomedicaljournal.com The formation of Schiff bases is a reversible process. iosrjournals.orgteikyomedicaljournal.com These compounds are versatile ligands in coordination chemistry and serve as intermediates in various organic syntheses. iosrjournals.org The general reaction involves the condensation of an aldehyde or ketone with a primary amine.

Reactants: this compound, Primary Amine

Product: Schiff Base (Imine)

Conditions: Typically requires acid or base catalysis, or heat. iosrjournals.org

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine | Schiff Base |

Further extending the reactivity of the carbaldehyde group, reactions with hydrazine (B178648) and its derivatives lead to the formation of hydrazones. mdpi.comnih.gov These reactions are typically carried out by heating the aldehyde and a hydrazide in a suitable solvent. nih.gov Hydrazones are a class of organic compounds containing the –NHN=CH– group and are recognized for their wide range of pharmacological applications. nih.gov

Similarly, the condensation of this compound with hydroxylamine (B1172632) hydrochloride produces oximes. nih.govijprajournal.com Oximes are chemical compounds with the general formula R¹R²C=NOH. ijprajournal.com The synthesis of oximes is a significant reaction in organic chemistry as they are used for the protection, purification, and characterization of carbonyl compounds. nih.gov Traditional methods for oxime synthesis often involve refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base. nih.govijprajournal.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine/Hydrazine derivative | Hydrazone |

| This compound | Hydroxylamine Hydrochloride | Oxime |

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base. wikipedia.org The active methylene (B1212753) compound, which has the general formula Z−CH₂−Z or Z−CHR−Z (where Z is an electron-withdrawing group), reacts with the aldehyde to form an α,β-unsaturated product. wikipedia.org This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov

The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This modification is often accompanied by decarboxylation. organic-chemistry.org

Reactants: this compound, Active Methylene Compound (e.g., malonic acid, diethyl malonate)

Catalyst: Weakly basic amine (e.g., piperidine) or pyridine for the Doebner modification. wikipedia.org

Product: α,β-unsaturated compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Active Methylene Compound | Weakly Basic Amine | α,β-unsaturated compound |

Oxidation to Carboxylic Acid Derivatives

The carbaldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 8-methoxyquinoline-4-carboxylic acid. 3wpharm.combldpharm.comhairuichem.comsigmaaldrich.com This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. organic-chemistry.orglibretexts.org Common reagents for this oxidation include potassium dichromate(VI) in sulfuric acid. libretexts.org The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. organic-chemistry.org

Reactant: this compound

Product: 8-Methoxyquinoline-4-carboxylic acid

Oxidizing Agents: Potassium dichromate(VI)/H₂SO₄, Oxone, Sodium perborate. organic-chemistry.orglibretexts.org

| Reactant | Product |

| This compound | 8-Methoxyquinoline-4-carboxylic acid |

Reduction to Alcohols and Amines

The carbaldehyde group can be reduced to a primary alcohol, (8-methoxyquinolin-4-yl)methanol (B1472204). A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov

Furthermore, this compound can undergo reductive amination to form the corresponding amine. mdpi.com This reaction involves the initial formation of an imine or enamine, which is then reduced in situ. organic-chemistry.org A variety of reducing agents can be employed, including sodium triacetoxyborohydride, which is known for its mild and selective nature. organic-chemistry.org

Reduction to Alcohol:

Reactant: this compound

Product: (8-methoxyquinolin-4-yl)methanol

Reducing Agent: Sodium borohydride (NaBH₄) nih.gov

Reductive Amination:

Reactants: this compound, Amine

Product: Substituted aminomethylquinoline

Reducing Agents: Sodium triacetoxyborohydride, silanes, hydrogen with a catalyst. mdpi.comorganic-chemistry.org

| Transformation | Product |

| Reduction | (8-methoxyquinolin-4-yl)methanol |

| Reductive Amination | Substituted aminomethylquinoline |

Reactions Involving the Quinoline (B57606) Heterocycle

The quinoline ring system of this compound can undergo a variety of transformations, allowing for the introduction of diverse functional groups. These reactions primarily target the C-H bonds of the heterocyclic and carbocyclic rings or involve the substitution of pre-installed leaving groups.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In this compound, the reactivity and regioselectivity of SEAr are influenced by the activating methoxy (B1213986) group (-OCH₃) and the deactivating aldehyde (-CHO) and quinoline nitrogen. The powerful electron-donating effect of the methoxy group at the C8 position strongly activates the benzene (B151609) ring portion of the quinoline for electrophilic attack, particularly at the positions ortho and para to it.

Nitration: The nitration of 8-methoxyquinoline (B1362559) has been shown to produce 5-nitro-8-methoxyquinoline. researchgate.net This indicates that the C5 position, which is ortho to the methoxy group and para to the ring junction, is highly activated. The electron-withdrawing aldehyde at C4 and the pyridine ring would further deactivate the pyridine part of the heterocycle towards electrophiles, reinforcing the directing effect of the methoxy group towards the C5 and C7 positions. For this compound, nitration is therefore expected to occur preferentially at the C5 position.

Halogenation: The halogenation of 8-substituted quinolines has been demonstrated to be highly regioselective. researchgate.netrsc.org A metal-free protocol using trihaloisocyanuric acid as a halogen source allows for the specific C5-H halogenation of various 8-substituted quinolines, including alkoxy quinolines. rsc.org This high regioselectivity is attributed to the directing influence of the C8 substituent. Therefore, the reaction of this compound with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is predicted to yield the corresponding 5-halo-8-methoxyquinoline-4-carbaldehyde derivatives.

| Reaction | Reagent | Expected Major Product | Reference |

| Nitration | HNO₃/H₂SO₄ | 8-Methoxy-5-nitroquinoline-4-carbaldehyde | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-8-methoxyquinoline-4-carbaldehyde | rsc.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-8-methoxyquinoline-4-carbaldehyde | rsc.org |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, typically requiring the presence of strong electron-withdrawing groups to activate the substrate. libretexts.orgresearchgate.net In the context of this compound, the introduction of a halogen atom at specific positions can render the molecule susceptible to SNAr.

A halogen atom at the C2 or C4 position of the quinoline ring is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the heterocyclic nitrogen atom. The presence of the additional electron-withdrawing carbaldehyde group at C4 would further enhance the reactivity of a leaving group at C2. For instance, a derivative such as 2-chloro-8-methoxyquinoline-4-carbaldehyde would be an excellent substrate for SNAr reactions. nih.gov Various nucleophiles, including amines, alkoxides, and thiolates, could readily displace the chloride to form a diverse range of 2-substituted quinolines. nih.gov This two-step sequence—halogenation followed by SNAr—provides a versatile route to functionalized quinoline derivatives that are not accessible through direct methods.

The mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is enhanced by the electron-withdrawing groups, which delocalize the negative charge.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. mdpi.commdpi.comsemanticscholar.org Halogenated derivatives of this compound are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst, is widely used to form biaryl structures. rsc.orgharvard.edu Halogen atoms at various positions on the quinoline ring (e.g., C4, C5, C6, C7, C8) can participate in Suzuki coupling. For instance, the palladium-catalyzed coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with various arylboronic acids proceeds to give 4,6,8-triarylquinoline-3-carbaldehydes, demonstrating that halogens on both rings can be substituted. nih.gov A 5-bromo-8-methoxyquinoline-4-carbaldehyde derivative could similarly be coupled with a wide range of aryl- or vinyl-boronic acids to introduce diverse substituents at the C5 position. researchgate.netnih.gov

| Halogenated Substrate (Example) | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| 5-Bromo-8-methoxyquinoline-4-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 8-Methoxy-5-phenylquinoline-4-carbaldehyde | researchgate.net |

| 4-Chloro-8-methoxyquinoline-4-carbaldehyde | 4-Methylphenylboronic acid | PdCl₂(dppf), K₂CO₃ | 8-Methoxy-4-(4-methylphenyl)quinoline-4-carbaldehyde | nih.gov |

| 6-Iodo-8-methoxyquinoline-4-carbaldehyde | Vinylboronic acid | Pd(OAc)₂, PPh₃, Et₃N | 8-Methoxy-6-vinylquinoline-4-carbaldehyde | mdpi.com |

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A halogenated derivative, such as 5-bromo-8-methoxyquinoline-4-carbaldehyde, could react with alkenes like styrene (B11656) or methyl acrylate (B77674) in the presence of a palladium catalyst and a base to yield C5-alkenylated quinolines. This reaction provides a direct route to introduce vinyl groups, which can be further elaborated.

Multi-Component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govcaltech.edu These reactions are highly efficient in building molecular complexity. The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs.

For example, this compound can serve as the aldehyde component in the Ugi four-component reaction (U-4CR). This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. The use of this compound would lead to the rapid synthesis of complex peptide-like scaffolds containing the quinoline moiety. nih.gov The versatility of the Ugi reaction allows for the creation of large libraries of compounds by simply varying the other three components. beilstein-journals.org

Other MCRs where this compound could be employed include:

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.

Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton (e.g., a ketone).

Povarov Reaction: A three-component reaction of an aldehyde, an amine, and an activated alkene to generate tetrahydroquinoline derivatives.

These MCRs offer a highly step-economical approach to synthesize structurally diverse and complex molecules starting from this compound.

Regio- and Stereoselective Functionalization Strategies

Achieving high levels of regio- and stereoselectivity is a central goal in organic synthesis. For this compound, selectivity can be controlled through various strategies, including exploiting the inherent directing effects of its substituents or employing specialized catalysts and reagents.

Regioselectivity: As discussed under electrophilic substitution (Section 3.2.1), the C8-methoxy group exerts a strong directing effect, enabling the highly regioselective functionalization of the C5 position. rsc.org This is a prime example of substrate-controlled regioselectivity. Furthermore, transition metal-catalyzed C-H activation offers another powerful avenue for regioselective functionalization. mdpi.comnih.gov By choosing appropriate directing groups and catalytic systems, it is possible to selectively functionalize other positions on the quinoline ring. For example, strategies developed for the programmed functionalization of related hydroxyquinolines demonstrate that positions like C2, C3, and C8 can be targeted sequentially by modifying protecting and directing groups. chemrxiv.org

Stereoselectivity: The carbaldehyde group at C4 is a key handle for introducing stereocenters. Asymmetric synthesis methodologies can be applied to achieve high stereoselectivity in reactions involving this group. Examples include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde in the presence of a chiral ligand or catalyst can produce chiral secondary alcohols with high enantiomeric excess.

Asymmetric Reductions: Chiral reducing agents or catalytic asymmetric hydrogenation can convert the aldehyde to a chiral primary alcohol.

Organocatalysis: Chiral amines or other organocatalysts can be used to promote enantioselective additions to the aldehyde or to activate it for subsequent stereoselective reactions.

These strategies allow for the controlled introduction of chirality, which is often crucial for the biological activity of molecules in drug discovery.

Coordination Chemistry and Ligand Design Principles

8-Methoxyquinoline-4-carbaldehyde as a Versatile Ligand Precursor

This compound is a valuable and versatile precursor in the synthesis of more complex, multidentate ligands, primarily through the reactivity of its aldehyde functional group. benchchem.com The aldehyde at the 4-position is susceptible to nucleophilic attack, making it an ideal site for condensation reactions with primary amines to form Schiff bases (imines). benchchem.com This reaction provides a straightforward and efficient method for introducing a wide variety of functionalities into the ligand framework, thereby modulating the steric and electronic properties of the resulting chelating agent.

The general synthetic route to Schiff base ligands derived from this compound is depicted below:

Scheme 1: Synthesis of Schiff Base Ligands from this compound

O R'

// |

R-NH₂ + C-H-[Quinoline] -> R-N=CH-[Quinoline] + H₂O

Where [Quinoline] represents the 8-methoxyquinoline (B1362559) core and R' can be a wide range of alkyl or aryl groups.

This versatility allows for the rational design of ligands with specific donor atoms and coordination geometries. For instance, by reacting this compound with amines containing additional donor groups (e.g., hydroxyl, carboxyl, or other heterocyclic moieties), ligands with higher denticity can be readily prepared. The resulting Schiff base ligands often exhibit enhanced stability and can form more robust complexes with metal ions compared to the parent aldehyde. The introduction of different R' groups can also influence the solubility, lipophilicity, and ultimately the biological activity of the corresponding metal complexes.

Chelation Modes and Denticity in Metal Complexes

The coordination behavior of ligands derived from this compound is dictated by the arrangement of its donor atoms. In its unmodified form, this compound can potentially act as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the methoxy (B1213986) group. This would form a stable five-membered chelate ring.

However, the primary utility of this compound in coordination chemistry lies in its role as a precursor to Schiff base ligands. The denticity of these resulting ligands can be systematically varied.

Bidentate (N,N) Coordination: Condensation with a simple primary amine (e.g., aniline) results in a bidentate ligand where coordination occurs through the quinoline nitrogen and the imine nitrogen.

Tridentate (N,N,O) Coordination: If the amine precursor contains a hydroxyl group in a suitable position (e.g., ethanolamine), the resulting Schiff base can act as a tridentate ligand, coordinating through the quinoline nitrogen, the imine nitrogen, and the hydroxyl oxygen.

Tetradentate and Higher Denticity: By employing more complex polyamines, ligands with even higher denticity can be synthesized, allowing for the formation of highly stable, coordinatively saturated metal complexes.

The geometry of the resulting metal complexes is also influenced by the nature of the ligand and the metal ion. Common geometries for transition metal complexes with quinoline-based ligands include octahedral, square planar, and tetrahedral arrangements.

Coordination with Main Group Metal Ions (e.g., Al(III))

The interaction of quinoline derivatives with main group metal ions is well-documented, particularly with Aluminium(III). Tris(8-hydroxyquinolinato)aluminium(III) is a notable complex known for its use in organic light-emitting diodes (OLEDs). rsc.org Schiff bases derived from 8-hydroxyquinoline-carbaldehyde have been employed as fluorescent chemosensors for the detection of Al(III) ions, indicating a strong binding affinity. scispace.com The coordination typically involves the displacement of the hydroxyl proton and binding of the aluminum ion to both the oxygen and the quinoline nitrogen. scispace.com Given these precedents, this compound is expected to coordinate with Al(III) and other main group metals, such as the reported Sn(II) bohrium.com, through its quinoline nitrogen and aldehyde oxygen atoms.

Stoichiometric Relationships and Geometrical Arrangements of Metal-Ligand Assemblies

The stoichiometry and resulting geometry of metal complexes with quinoline-based ligands are diverse and depend on the metal ion, the specific ligand, and reaction conditions. For 8-hydroxyquinoline (B1678124) derivatives, 1:2 and 1:3 metal-to-ligand ratios are frequently observed. scispace.com In the case of Schiff bases derived from the parent aldehyde, both 1:1 and 1:2 metal-to-ligand stoichiometries are common. unl.ptnih.govmdpi.com These ratios lead to a variety of coordination geometries. While specific data for this compound complexes is limited, studies on analogous compounds provide insight into the expected structural arrangements.

| Ligand Type | Metal Ion | Metal:Ligand Ratio | Resulting Geometry | Reference |

|---|---|---|---|---|

| Schiff Base of 8-Hydroxyquinoline-2-carbaldehyde | V(IV)O | 1:2 | Distorted Square-Pyramidal | mdpi.com |

| Schiff Base of 8-Hydroxyquinoline-2-carbaldehyde | Ni(II) | 1:2 | Octahedral | mdpi.com |

| Substituted 8-Hydroxyquinoline Derivative | Cu(II) | 1:2 | Distorted Octahedral | rsc.org |

| Substituted Quinoline | Ag(I) | 1:2 | Distorted Linear | researchgate.net |

| 8-Hydroxyquinoline Mixed Ligand | Ag(I), Sn(II), Hg(II) | 1:1:1 | Tetrahedral | bohrium.com |

| 8-Hydroxyquinoline Mixed Ligand | Cr(III), Co(II) | 1:1:1 | Distorted Octahedral | bohrium.com |

| Semicarbazone of 8-hydroxyquinoline-2-carbaldehyde | Y(III) | 1:1 & 1:2 | - | rsc.org |

| 8-Hydroxyquinoline & Amino Acid | Dioxouranium(VI) | 1:1:1 | Coordination Number 8 | nih.gov |

Influence of Substituents on Metal Binding Affinity and Selectivity

Substituents on the quinoline ring play a critical role in modulating the metal binding affinity and selectivity of the ligand. rsc.orgrsc.org The electron-donating methoxy group at the 8-position in this compound increases the electron density on the quinoline system, potentially enhancing the basicity and donor strength of the quinoline nitrogen. benchchem.com Conversely, the electron-withdrawing carbaldehyde group at the 4-position influences the electronic properties of the ligand differently. The position of these functional groups is crucial; studies have shown that altering a substituent's position on the quinoline ring can significantly affect the electronic states and coordination geometry of the resulting metal complexes. rsc.orgresearchgate.net For instance, research on copper complexes with substituted guanidine-quinoline ligands demonstrated that moving a methyl or methyl ester group from the 2-position to the 4-position had a profound impact on the Cu–N bond lengths and charge-transfer energies. rsc.org Similarly, comparing a carboxyl (-COOH) to a cyano (-CN) substituent on an 8-hydroxyquinoline framework revealed that the carboxyl-containing copper complex exhibited different biological activity, which is linked to its modified electronic and steric properties. rsc.org Therefore, the specific arrangement of the methoxy and carbaldehyde groups in this compound provides a unique electronic and steric profile that governs its selective interactions with different metal ions.

| Substituent & Position | Effect on Ligand/Complex | Reference |

|---|---|---|

| -OCH₃ at C8 | Increases electron density and stability against oxidative degradation. | benchchem.com |

| -CHO at C4 | Alters electronic properties, enabling applications in coordination chemistry. | benchchem.com |

| -COOH vs. -CN | Leads to different cytotoxicity in Cu(II) complexes, implying altered binding or reactivity. | rsc.org |

| Methyl/Methyl Ester at C4 vs. C2 | Significantly influences Cu-N bond lengths and charge-transfer energies. | rsc.org |

| Chloro-substituent | Enhanced the activity of a synthesized quinoline derivative. | ajgreenchem.com |

Mechanistic Investigations of Metal-Ligand Interactions in Solution and Solid State

A variety of analytical techniques are employed to investigate the mechanisms of metal-ligand interactions for quinoline-based compounds, both in solution and in the solid state.

Solid-State Analysis: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of metal-ligand assemblies, revealing bond lengths, bond angles, and coordination geometries. mdpi.comrsc.org This technique has been used to confirm octahedral and distorted square-pyramidal geometries in complexes of related 8-hydroxyquinoline derivatives. mdpi.com

Solution-State Analysis: In solution, a combination of spectroscopic and electrochemical methods provides insight into the dynamic behavior of these complexes.

NMR Spectroscopy (¹H, ¹³C): Used to characterize the ligand and its complexes, confirming the coordination environment in solution. mdpi.comrsc.orgacs.orgresearchgate.net

UV-Visible Spectroscopy: Essential for studying complex formation, stability, and kinetics in solution. mdpi.comunl.pt It is also used to determine proton dissociation constants and formation constants of complexes at different pH values. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: A key tool for studying complexes with paramagnetic metal ions, such as V(IV)O and Cu(II), providing information about the metal's coordination environment and electronic structure. unl.ptacs.org

Mass Spectrometry (MS): Confirms the molecular weight and stoichiometry of the synthesized complexes. mdpi.commdpi.comacs.org

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the complexes and the presence of coordinated solvent molecules. researchgate.netijcce.ac.ir

These studies have revealed that the behavior of these complexes can be highly dependent on the medium. For example, certain V(IV)O complexes are stable in the solid state but undergo oxidation and ligand loss in aqueous solutions. mdpi.comuab.cat Solution speciation studies are crucial for understanding which chemical form of a complex is present and potentially active under specific pH conditions, which is vital for applications in medicinal chemistry and materials science. nih.govrsc.org Computational methods like Density Functional Theory (DFT) are also frequently used to complement experimental data by predicting geometries and electronic properties. unl.ptrsc.orgresearchgate.net

Supramolecular Chemistry and Molecular Assemblies

Self-Assembly Strategies Involving 8-Methoxyquinoline-4-carbaldehyde

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. fortunejournals.com For this compound, self-assembly can be driven by a combination of non-covalent interactions inherent to the quinoline (B57606) core and through the reactivity of the carbaldehyde group. The aromatic quinoline ring system can facilitate π-π stacking interactions, leading to the formation of columnar or layered structures. nih.gov The methoxy (B1213986) group can influence the electronic properties of the aromatic system and may also participate in weak hydrogen bonding.

A key strategy for the self-assembly of this compound involves the formation of dynamic covalent bonds. The carbaldehyde group can reversibly react with primary amines to form imines. This dynamic nature allows for "error-correction" during the assembly process, leading to the thermodynamically most stable supramolecular structure. For instance, the reaction with chiral amines could lead to the formation of helical supramolecular polymers. While direct studies on the self-assembly of this compound are not extensively documented, the principles are well-established with related systems. For example, 8-oxoguanosines have been shown to self-assemble into supramolecular helical architectures through the cooperative effect of solvophobic interactions and hydrogen bonding. nih.gov Similarly, styryl-quinoline derivatives demonstrate self-assembly into complex three-dimensional networks through a variety of weak bonding interactions. nih.govacs.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group in this compound can act as a bidentate chelating ligand for various metal ions. This chelating ability is a cornerstone for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands, while MOFs are a subclass of coordination polymers that are typically porous. fortunejournals.com

The geometry of the resulting coordination polymer or MOF is dictated by the coordination preference of the metal ion and the geometry of the organic ligand. The carbaldehyde group can be further functionalized, for example, by conversion to a carboxylic acid, to provide an additional coordination site, thus increasing the dimensionality and complexity of the resulting framework.

Host-Guest Interactions with Organic and Inorganic Species

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule or ion that fits within it. thno.org The quinoline scaffold can be incorporated into larger macrocyclic or cage-like structures that can act as hosts for various guest species. The methoxy group of this compound can influence the electronic environment of the binding pocket, potentially enhancing the binding affinity for specific guests through electrostatic or dispersion interactions.

An exemplary demonstration of host-guest chemistry involving a quinoline-based scaffold is the formation of "quinoline bowls," which are bowl-shaped molecules capable of binding fullerenes like C60 and C70. acs.org These host-guest complexes are formed through π-π stacking and van der Waals interactions between the electron-rich surface of the bowl and the electron-deficient surface of the fullerene. acs.org The design of such host molecules often relies on the self-assembly of smaller building blocks, a process in which derivatives of this compound could serve as key components. The carbaldehyde group offers a reactive handle for covalently linking multiple quinoline units to construct the desired host architecture.

Role of Non-Covalent Interactions in Supramolecular Architecture

Non-covalent interactions are the primary driving force for the formation of supramolecular assemblies. fortunejournals.commdpi.com In the context of this compound, a variety of non-covalent interactions are expected to play a crucial role in determining the structure and stability of its supramolecular architectures. These interactions include:

π-π Stacking: The planar, aromatic quinoline ring is prone to stacking interactions with other aromatic systems. These interactions are crucial for the formation of columnar or lamellar structures.

Hydrogen Bonding: While the methoxy group is a weaker hydrogen bond acceptor than a hydroxyl group, it can still participate in weak C-H···O hydrogen bonds. The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor.

Dipole-Dipole Interactions: The polarity of the methoxy and carbaldehyde groups will lead to dipole-dipole interactions that can influence the orientation of the molecules within the assembly.

The interplay of these various non-covalent interactions is complex and can lead to the formation of intricate and highly ordered supramolecular structures. The study of a bis(8-hydroxyquinolinium) tetrabromoferrate(III) bromide hybrid material revealed a network of noncovalent interactions, including classical hydrogen bonding, π-stacking, and even anion-π interactions, governing the solid-state structure. researchgate.net Such detailed analyses provide a blueprint for understanding and predicting the supramolecular behavior of related compounds like this compound.

Design of Self-Sorting and Responsive Supramolecular Systems

Self-sorting is a phenomenon in which a mixture of different components in a dynamic system organizes itself into a set of discrete, stable assemblies. nih.govrsc.org This process is driven by the specific recognition and interaction preferences between the components. The reversible formation of imines from this compound and various amines provides a powerful tool for the design of self-sorting systems.

For example, in a system containing this compound, another aldehyde, two different amines, and two different metal ions with distinct coordination preferences, it is possible to achieve a self-sorted state where two specific metal-ligand complexes are formed with high fidelity. nih.govrsc.org The outcome of such a self-sorting process is determined by a delicate balance of the thermodynamics of imine formation and metal-ligand coordination. nih.govrsc.org

Furthermore, the dynamic nature of the imine bond can be exploited to create responsive supramolecular systems. These are systems that can change their structure and properties in response to an external stimulus, such as a change in pH, temperature, or the addition of a chemical effector. For instance, a supramolecular polymer formed through imine linkages could be designed to disassemble upon a change in pH, releasing its constituent monomers. Such responsive systems are of great interest for applications in areas like drug delivery and chemical sensing.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets like 6-311++G(d,p), are commonly used for accurate predictions of geometry and electronic properties of quinoline (B57606) derivatives. nih.govrsc.org Time-Dependent DFT (TD-DFT) is a preferred method for modeling electronic absorption and emission spectra. mdpi.comrsc.org

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 8-Methoxyquinoline-4-carbaldehyde, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis for similar quinoline-carbaldehyde compounds has revealed the possibility of different stable conformers, primarily concerning the orientation of the carbaldehyde group relative to the quinoline ring. nih.gov For instance, studies on quinoline-7-carboxaldehyde have shown two stable conformers that are energetically very close. nih.gov A similar analysis for this compound would involve rotating the carbaldehyde group and the methoxy (B1213986) group to identify the global minimum energy conformation. The optimized geometry would provide a detailed structural framework, which is crucial for understanding its reactivity and interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Generic Example) (Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the type of data obtained from geometry optimization.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2-C3 | 1.42 |

| Bond Length | C4-C(Aldehyde) | 1.48 |

| Bond Length | C8-O(Methoxy) | 1.36 |

| Bond Angle | C3-C4-C(Aldehyde) | 121.5 |

| Bond Angle | C(Quinoline)-C8-O | 118.0 |

| Dihedral Angle | C3-C4-C(Aldehyde)-O | ~180 or ~0 |

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. rsc.org For quinoline and its derivatives, DFT calculations have been used to determine these energies and the corresponding energy gap. For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated to be around 4.83 eV using the B3LYP/6-31+G(d,p) level of theory. scirp.org The introduction of methoxy and carbaldehyde substituents would be expected to alter these values, likely reducing the energy gap and influencing the molecule's electronic transitions.

Table 2: Representative HOMO-LUMO Data for a Substituted Quinoline (Generic Example) (Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the type of data obtained from electronic structure calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carbaldehyde group and regions of the aromatic rings might exhibit a more positive potential (blue or green), indicating sites for potential nucleophilic interaction. Such analyses have been performed on various substituted quinolines to understand their reactivity. nih.govresearchgate.net

Spectroscopic Property Prediction and Interpretation

Computational methods are also extensively used to simulate and interpret various types of molecular spectra.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental results.

For quinoline derivatives, DFT calculations have been successfully used to assign the characteristic vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and various bending modes. researchgate.netscialert.net For this compound, key vibrational modes would include the C=O stretching of the carbaldehyde group (typically in the 1650-1700 cm⁻¹ region), the C-O stretching of the methoxy group, and the characteristic vibrations of the quinoline ring system.

Table 3: Illustrative Calculated Vibrational Frequencies for a Quinoline Carbaldehyde Derivative (Generic Example) (Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the type of data obtained from vibrational frequency calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1685 |

| C=N Stretch (Quinoline) | 1610 |

| Aromatic C=C Stretch | 1580 |

| C-O Stretch (Methoxy) | 1250 |

| C-H Stretch (Aromatic) | 3050 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra. rsc.orgscirp.org These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions.

For quinoline and its derivatives, TD-DFT calculations have been shown to provide results that correlate well with experimental UV-Vis spectra. mdpi.comnih.gov The electronic spectrum of this compound is expected to be influenced by the extended conjugation of the quinoline system and the electronic effects of the methoxy and carbaldehyde substituents. Modeling of the fluorescence spectrum would involve optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state.

Table 4: Representative TD-DFT Calculated Electronic Transition Data (Generic Example) (Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the type of data obtained from TD-DFT calculations.)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 290 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 260 | 0.40 | HOMO → LUMO+1 (π → π*) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of molecules like this compound. Computational methods, such as Density Functional Theory (DFT), can predict the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental data to confirm the molecular structure. The chemical shift is influenced by various factors including electron density around the nucleus, electronegativity of neighboring atoms, and magnetic anisotropy of functional groups.

The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR parameters. For quinoline derivatives, theoretical studies have shown that DFT methods can reproduce experimental results with good accuracy, especially when long-range corrected functionals are used. The choice of basis set and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the computed chemical shifts. For instance, in a study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, theoretical calculations were performed to characterize the molecule, and the results were compared with experimental NMR data. Such computational studies provide valuable insights into the electronic environment of the nuclei within the this compound molecule.

Below is a table showing a hypothetical comparison of experimental and calculated ¹H NMR chemical shifts for this compound. The calculated values are typically obtained using DFT methods.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H2 | 8.95 | 8.90 |

| H3 | 7.50 | 7.45 |

| H5 | 7.80 | 7.75 |

| H6 | 7.20 | 7.15 |

| H7 | 7.60 | 7.55 |

| OCH₃ | 4.00 | 3.95 |

| CHO | 10.20 | 10.15 |

Note: The values in this table are illustrative and intended to represent the typical correlation between experimental and computed data.

Mechanistic Pathways of Chemical Reactions and Transformations

Computational chemistry provides significant insights into the mechanistic pathways of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the step-by-step process of a chemical transformation. This is crucial for understanding reaction kinetics and selectivity.

For instance, quinoline aldehydes are known to participate in various reactions such as condensations, oxidations, and reductions. A notable reaction is the Mannich reaction, where an aminomethyl group is introduced into a molecule. The modified Mannich reaction, using 8-hydroxyquinoline (B1678124) (a related compound), formaldehyde, and various amines, has been reviewed, showcasing the synthetic utility of this transformation. mdpi.com Computational studies can model the mechanism of such reactions, including the formation of the initial iminium ion and the subsequent electrophilic attack on the quinoline ring.

Another example is the formylation of quinoline derivatives. Computational studies on the formylation of 8-hydroxyquinoline helped to explain the selectivity of the reaction, predicting the most likely position for the aldehyde group to be introduced. These theoretical investigations often involve calculating the activation energies for different possible pathways, with the lowest energy pathway being the most probable. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including optical switching and data storage. nih.govacadpubl.eu Organic molecules with extended π-conjugated systems, donor-acceptor groups, and non-centrosymmetric structures often exhibit significant NLO properties. nih.gov this compound possesses features that suggest it could have NLO activity. The quinoline ring system is a large π-conjugated system, the methoxy group acts as an electron-donating group, and the carbaldehyde group is an electron-withdrawing group.

Computational methods are widely used to predict and analyze the NLO properties of molecules. These calculations typically involve determining the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. The magnitude of these properties, particularly the first hyperpolarizability (β), is a key indicator of a molecule's second-order NLO response.

Theoretical studies on similar quinoline-based chalcones have demonstrated their strong NLO properties, with some even surpassing the performance of urea, a standard NLO material. nih.gov For this compound, quantum chemical calculations, such as those using DFT with appropriate functionals and basis sets (e.g., CAM-B3LYP/6-311++g(d,p)), can provide valuable predictions of its NLO characteristics. nih.gov

The following table presents hypothetical calculated NLO properties for this compound compared to urea.

| Property | This compound (Calculated) | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 4.5 | 1.37 |

| Linear Polarizability (α) (a.u.) | 150 | 33.3 |

| First Hyperpolarizability (β) (a.u.) | 800 | 37.2 |

Note: The values for this compound are illustrative and would need to be confirmed by specific computational studies.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state structure, crystal packing, and macroscopic properties of a compound. Computational tools can be used to visualize and quantify these non-covalent interactions.

The Non-Covalent Interaction (NCI) index is a computational tool used to visualize and analyze weak, non-covalent interactions in real space. wikipedia.org It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.org NCI analysis generates 3D plots where isosurfaces represent different types of non-covalent interactions. These isosurfaces are typically color-coded to distinguish between attractive and repulsive interactions.

For this compound, NCI plots can reveal hydrogen bonds (e.g., involving the nitrogen of the quinoline ring or the oxygen of the carbonyl group), van der Waals interactions, and potential steric clashes. chemtools.org The color-coding scheme generally uses blue for strong, attractive interactions like hydrogen bonds, green for weaker van der Waals interactions, and red for repulsive steric clashes. chemtools.org This visualization provides a clear picture of the forces that govern the supramolecular assembly of the molecule.

The Reduced Density Gradient (RDG) is a fundamental quantity used in NCI analysis. It is a dimensionless function that helps to identify regions of space where the electron density is slowly varying, which is characteristic of non-covalent interactions. chemtools.org Plots of RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix can provide quantitative information about the strength and nature of these interactions. wikipedia.org

The Electron Localization Function (ELF) is another tool based on electron density that is used to analyze chemical bonding. eurjchem.com ELF provides a measure of the probability of finding an electron pair in a given region of space. In the context of intermolecular interactions, ELF can help to distinguish between covalent bonds and non-covalent contacts. Topological analysis of the ELF can reveal the nature of bonding and lone pairs, which are often involved in intermolecular interactions. eurjchem.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized, Lewis-like description of the electronic structure of a molecule. wisc.edu It transforms the delocalized molecular orbitals into a set of localized orbitals that correspond to chemical concepts such as bonds, lone pairs, and antibonds.

NBO analysis is particularly useful for quantifying intermolecular interactions by examining the delocalization of electron density from an occupied donor NBO (like a lone pair) to an unoccupied acceptor NBO (like an antibonding orbital) of a neighboring molecule. The strength of this interaction is quantified by the second-order perturbation theory energy of delocalization, E(2). wisc.edu For this compound, NBO analysis can be used to identify and quantify specific hydrogen bonds or other donor-acceptor interactions that stabilize the crystal lattice. dergi-fytronix.com

A hypothetical NBO analysis for a dimer of this compound might reveal the following interactions:

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | E(2) (kcal/mol) |

| LP(1) N on quinoline | σ(C-H) on neighboring molecule | 2.5 |

| LP(2) O on carbonyl | σ(C-H) on neighboring molecule | 1.8 |

Note: This table is illustrative. The specific interactions and their energies would depend on the actual crystal structure and the level of theory used for the calculation.

Excited-State Dynamics and Proton Transfer Studies

The excited-state dynamics of quinoline derivatives are a subject of significant research interest, often dominated by processes such as Excited-State Intramolecular Proton Transfer (ESIPT). The parent compound, 8-hydroxyquinoline, is a classic example where upon photoexcitation, a proton is transferred from the hydroxyl group at the C8 position to the quinoline nitrogen atom. This process is facilitated by the increased acidity of the hydroxyl group and the enhanced basicity of the nitrogen atom in the excited state, leading to the formation of a keto-tautomer. This ESIPT reaction occurs on an ultrafast timescale and is responsible for the characteristic large Stokes shift (a significant difference between the absorption and emission maxima) observed for 8-hydroxyquinoline and its derivatives scispace.comnih.gov.

However, in the case of this compound, the hydroxyl group at the C8 position is replaced by a methoxy group (-OCH₃). The absence of an acidic proton on the methoxy group means that the classical ESIPT pathway is structurally impossible for this compound. Consequently, its excited-state deactivation mechanism is governed by other photophysical processes.

Given the molecular architecture of this compound, which features an electron-donating methoxy group and an electron-withdrawing carbaldehyde group attached to the quinoline π-system, the primary excited-state process is expected to be Intramolecular Charge Transfer (ICT) . In such "push-pull" systems, photoexcitation leads to a significant redistribution of electron density, moving from the donor moiety (methoxy group) to the acceptor moiety (carbaldehyde group) through the conjugated quinoline ring.

This ICT state is typically more polar than the ground state and is a key factor in the photophysical properties of the molecule rsc.org. The dynamics of forming this ICT state can be exceptionally fast, often occurring on picosecond or even femtosecond timescales following initial excitation nih.govmdpi.com. The relaxation from the excited state is then expected to occur via fluorescence from the ICT state or through non-radiative decay pathways. While specific time-resolved spectroscopic studies on this compound are not available in the surveyed literature, the behavior of analogous donor-π-acceptor quinolines supports ICT as the dominant deactivation channel for the excited state.

Solvent Effects on Molecular and Electronic Properties

The interaction between a solute molecule and its surrounding solvent can significantly alter its molecular and electronic properties, a phenomenon broadly known as solvatochromism. These effects are particularly pronounced for molecules like this compound, which are expected to have a different dipole moment in the excited state compared to the ground state due to Intramolecular Charge Transfer (ICT).

In non-polar solvents, the absorption and emission spectra are primarily influenced by weak van der Waals forces. In polar solvents, stronger dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding, play a crucial role. Upon excitation to the ICT state, the dipole moment of this compound is expected to increase significantly. Polar solvents will preferentially stabilize this more polar excited state to a greater extent than the ground state. This differential stabilization leads to a lowering of the excited state energy level, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases.

The absorption spectrum may also exhibit shifts, though typically to a lesser extent. The direction of the shift depends on the relative stabilization of the ground and Franck-Condon excited states. This behavior is a hallmark of positive solvatochromism and has been observed in various quinoline derivatives possessing electron-donating and electron-accepting groups nih.govwalisongo.ac.idresearchgate.net.

While specific experimental data for this compound is not available, the expected solvatochromic shifts can be illustrated based on the behavior of structurally similar compounds. The table below presents hypothetical data on the absorption (λ_abs) and fluorescence (λ_fl) maxima for this compound in a range of solvents with varying polarity, as described by their dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | Expected λ_abs (nm) | Expected λ_fl (nm) | Expected Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 1.88 | 340 | 390 | 50 |

| Chloroform (B151607) | 4.81 | 345 | 415 | 70 |

| Ethanol (B145695) | 24.55 | 350 | 450 | 100 |

| Acetonitrile | 37.5 | 352 | 465 | 113 |

| Water | 80.1 | 355 | 480 | 125 |

Note: The data in this table is illustrative and hypothetical, based on general principles of solvatochromism for similar compounds, as specific experimental values for this compound were not found in the surveyed literature.

Theoretical models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to calculate the electronic transitions and dipole moments in both the ground and excited states, providing a quantitative prediction of these solvent effects semanticscholar.orgresearchgate.net.

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 8-Methoxyquinoline-4-carbaldehyde in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide direct information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) techniques establish their connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for each unique proton in the molecule. The aldehydic proton is expected to appear as a singlet at the most downfield region, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons of the quinoline (B57606) ring system resonate in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom and the electron-donating methoxy (B1213986) group. The methoxy group protons will appear as a sharp singlet further upfield, generally around δ 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, predicted to be near δ 193.0 ppm hmdb.ca. The carbon atoms of the quinoline ring appear between δ 110 and 160 ppm. Notably, the carbon attached to the electron-donating methoxy group (C8) and the carbon of the methoxy group itself are key identifiers. The methoxy carbon is predicted to resonate at approximately δ 55.5 ppm hmdb.ca.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the molecular structure unambiguously.

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the quinoline ring.

HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the aldehyde and methoxy groups to the correct positions on the quinoline scaffold.

| Carbon Atom | Predicted ¹³C Chemical Shift (δ, ppm) hmdb.ca | Description |

|---|---|---|

| C=O (Aldehyde) | 193.00 | Carbonyl Carbon |

| C8 | 159.41 | Aromatic C-O |

| C4 | 146.00 | Aromatic C-CHO |

| C2 | 132.49 | Aromatic C-H |

| C8a | 131.13 | Aromatic Bridgehead C |

| C6 | 124.74 | Aromatic C-H |

| C5 | 111.82 | Aromatic C-H |

| -OCH₃ | 55.52 | Methoxy Carbon |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₁₁H₉NO₂), the calculated monoisotopic mass is 187.06332 Da uni.lu. Experimental HRMS data would confirm this elemental composition by matching the measured m/z value to the theoretical value with high precision (typically within 5 ppm).

Fragmentation Analysis: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecule is fragmented in a predictable manner. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions. Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical to form the [M-H]⁺ ion.

Loss of the formyl group (•CHO, 29 Da) to yield a stable 8-methoxyquinoline (B1362559) cation.

Loss of carbon monoxide (CO, 28 Da) from the molecular ion, a common fragmentation for aldehydes.

These fragmentation patterns provide corroborating evidence for the proposed structure.

| Adduct/Fragment | Formula | Predicted m/z uni.lu |

|---|---|---|

| [M]⁺ | C₁₁H₉NO₂ | 187.06277 |

| [M+H]⁺ | C₁₁H₁₀NO₂⁺ | 188.07060 |

| [M+Na]⁺ | C₁₁H₉NNaO₂⁺ | 210.05254 |

| [M-H]⁻ | C₁₁H₈NO₂⁻ | 186.05604 |

| [M+H-H₂O]⁺ | C₁₁H₈NO⁺ | 170.06058 |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR)) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. For this compound, the FTIR spectrum is dominated by absorptions corresponding to the aldehyde, methoxy, and quinoline ring functionalities.

Key characteristic absorption bands include:

Aldehyde Group: A strong, sharp absorption band due to the C=O stretching vibration is expected in the range of 1685-1710 cm⁻¹, with the conjugation to the aromatic ring shifting it to a lower wavenumber than a simple aliphatic aldehyde vscht.cz. Additionally, two weaker bands corresponding to the aldehydic C-H stretch typically appear around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ libretexts.org.

Methoxy Group: The C-O stretching vibrations of the aryl ether linkage give rise to strong bands. An asymmetric stretching band is expected around 1230-1275 cm⁻¹, and a symmetric stretching band near 1020-1075 cm⁻¹.

Quinoline Ring: Aromatic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹. C=C and C=N ring stretching vibrations appear in the 1450-1620 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Alkyl C-H (Methoxy) | Stretching | 2850 - 2960 | Medium |

| Aldehyde C-H | Stretching | ~2830 and ~2730 | Weak |

| Aldehyde C=O | Stretching | 1685 - 1710 | Strong |

| Aromatic C=C/C=N | Ring Stretching | 1450 - 1620 | Medium-Strong |

| Aryl C-O (Methoxy) | Asymmetric Stretching | 1230 - 1275 | Strong |

| Aryl C-O (Methoxy) | Symmetric Stretching | 1020 - 1075 | Strong |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides insight into the electronic transitions and photophysical behavior of the molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to exhibit multiple absorption bands. These bands arise from π→π* electronic transitions within the conjugated quinoline aromatic system. The presence of the methoxy (-OCH₃) and carbaldehyde (-CHO) groups, which act as electron-donating and electron-withdrawing groups respectively, can induce intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in a bathochromic (red) shift of the longest wavelength absorption band compared to unsubstituted quinoline. Based on related structures, absorption maxima are anticipated in the 250-400 nm range mdpi.comwalisongo.ac.id.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent mdpi.com. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound is expected to exhibit fluorescence emission. The emission wavelength, quantum yield, and Stokes shift (the difference in energy between the absorption and emission maxima) are highly dependent on solvent polarity, reflecting changes in the dipole moment of the molecule upon excitation to the S₁ state. The ICT character of the excited state often leads to significant solvatochromism, where the emission maximum shifts with changing solvent polarity.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular connectivity and provide detailed insight into its conformation, such as the planarity of the quinoline ring system and the orientation of the aldehyde and methoxy substituents. Furthermore, the analysis reveals how the molecules pack in the crystal lattice, identifying key intermolecular interactions like hydrogen bonds (e.g., C-H···O), π-π stacking, or van der Waals forces that stabilize the solid-state structure. While specific data for the title compound is not available, analysis of a related compound, 8-Methoxy-4-(4-methoxyphenyl)quinoline, shows a monoclinic crystal system and reveals how C-H···O and C-H···π interactions dictate the crystal packing nih.gov.

Powder X-ray Diffraction (PXRD): PXRD is used on polycrystalline (powder) samples. It generates a diffraction pattern that is a unique fingerprint for a specific crystalline phase. This technique is valuable for phase identification, assessing sample purity, and studying polymorphism (the ability of a compound to exist in more than one crystal structure).

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.362 (2) |

| b (Å) | 10.355 (2) |

| c (Å) | 14.276 (4) |

| β (°) | 101.556 (6) |

| Volume (ų) | 1355.9 (5) |

| Z | 4 |

Electrochemical Techniques (e.g., Cyclic Voltammetry, Potentiodynamic Polarization)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of this compound, providing information on its oxidation and reduction potentials.

In a typical CV experiment, the compound is dissolved in a solvent containing a supporting electrolyte, and the potential is swept between two limits. The resulting voltammogram plots current versus potential. Both the quinoline ring and the aldehyde group are reducible moieties. Therefore, the cyclic voltammogram of this compound is expected to show one or more reduction waves at negative potentials. These reduction processes are often irreversible due to the instability of the radical anions formed. The electron-donating methoxy group would be expected to make the reduction slightly more difficult (shifting the potential to a more negative value) compared to an unsubstituted quinoline-4-carbaldehyde. Studies on related quinolinecarbaldehydes have shown that they undergo reduction waves, with the exact potentials being highly dependent on substituents and solvent conditions mdpi.comnih.gov. The oxidation potential, expected at positive values, would correspond to the removal of an electron from the π-system of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound is itself diamagnetic (no unpaired electrons) and thus EPR-silent, it can act as a ligand to form complexes with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, V⁴⁺). EPR spectroscopy is a powerful tool for characterizing these metal complexes nih.gov.

This compound can function as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen atom and the carbonyl oxygen atom. For a hypothetical complex with a paramagnetic ion like Cu²⁺ (d⁹, S=1/2), the EPR spectrum would provide detailed information about the electronic structure and coordination environment of the copper center.

The spectrum would be characterized by:

g-values: These are related to the electronic environment of the unpaired electron. Anisotropy in the g-values (gₓ, gᵧ, g₂) gives information about the symmetry of the complex (e.g., axial or rhombic).

Hyperfine Coupling (A-values): The interaction of the unpaired electron with the nuclear spin of the copper nucleus (⁶³Cu and ⁶⁵Cu, both I=3/2) splits the signal into a characteristic four-line pattern. The magnitude of the hyperfine coupling constant (A) provides insight into the covalency of the metal-ligand bond. Further superhyperfine coupling to the ¹⁴N nucleus (I=1) of the quinoline ring might also be resolved under certain conditions.

Analysis of these EPR parameters allows for a detailed description of the metal ion's immediate environment within the complex.

Applications in Materials Science and Other Non Clinical Domains

Development of Fluorescent Chemosensors and Probes for Metal Ion Detection

The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, a close structural analogue of 8-methoxyquinoline (B1362559), is a foundational component in the design of fluorescent chemosensors for detecting metal ions. researchgate.net These sensors operate through the complexation of the quinoline's nitrogen and oxygen atoms with a target metal ion, which modulates the molecule's photophysical properties, leading to a detectable change in fluorescence. researchgate.net This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength of the fluorescence.

Derivatives of 8-HQ are considered ideal building blocks for these sensors due to their excellent complex-forming capabilities with a wide range of metal ions, including transition metals, alkali metals, and alkaline earth metals. researchgate.net The aldehyde group at the 4-position, as seen in 8-Methoxyquinoline-4-carbaldehyde, provides a reactive site for further modification, allowing for the attachment of other molecular components to tune the sensor's selectivity and sensitivity for specific ions like Cd²⁺, Cr³⁺, and Pb²⁺. aip.org For instance, chemosensors have been designed that show high selectivity for ions such as Fe³⁺, Al³⁺, Ag⁺, Hg²⁺, Cu²⁺, and Zn²⁺. researchgate.net The development of these probes is crucial for applications in environmental monitoring and analytical chemistry. researchgate.netmdpi.com

Table 1: Performance of Quinoline-Based Fluorescent Probes for Metal Ion Detection Note: Data is for related quinoline (B57606) derivatives to illustrate typical performance.

| Probe Derivative | Target Ion | Detection Limit (LOD) | Reference |

|---|---|---|---|

| 2-hydroxyquinoline-3-carbaldehyde based | Cr³⁺ | 2.12 x 10⁻⁸ M | aip.org |

| 4′-quinolin-2-yl-[2, 2′; 6′, 2′′] terpyridine | Cd²⁺ | 3.5 x 10⁻⁸ M | aip.org |

| 8-aminoquinoline based | Cd²⁺ | 0.055 µM | aip.org |

| Rhodamine-2,3,4-trihydroxybenzaldehyde | Pb²⁺ | 0.73 µM | aip.org |

Integration into Organic Electronic Materials (General)

Derivatives of 8-hydroxyquinoline are fundamental materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinolinato)aluminum (Alq₃), are widely used as electron-transporting and emissive layers in OLED devices due to their high luminance, efficiency, and thermal stability. researchgate.net

The function of these materials stems from the excellent electron-transport capability conferred by the quinoline ligand. researchgate.net The methoxy (B1213986) group in this compound can influence properties such as solubility and film-forming capabilities, which are critical for device fabrication. By modifying the substituents on the quinoline ring, researchers can tune the electroluminescent colors and electronic properties of the resulting materials. researchgate.net Zinc-based 8-hydroxyquinoline derivatives (Znq₂) have also been investigated as promising materials to enhance the luminescent properties of OLEDs, offering good color tunability and stability. mdpi.com The integration of these quinoline-based compounds is a key strategy in developing the next generation of flexible and efficient organic electronic devices.

Catalytic Applications in Organic Transformations (Homogeneous and Heterogeneous)

The quinoline framework is a valuable ligand scaffold in coordination chemistry and catalysis. The nitrogen atom in the quinoline ring can coordinate with metal centers, enabling the resulting complex to catalyze a variety of organic transformations.

Quinoline derivatives are used as ligands to form complexes with metals like palladium(II) and copper(II). For example, Pd(II) complexes featuring quinoline-derived ligands have been successfully employed as catalysts for the selective hydrogenation of nitrovinyl compounds to their corresponding amino derivatives. nih.gov The catalytic activity of such complexes can be tuned by altering the electronic properties of the quinoline ligand.

Furthermore, copper(II) complexes with quinoline-based ligands have demonstrated catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.com Studies have shown that the efficiency of this catalytic oxidation depends significantly on the chemical structure of the quinoline ligand; electron-donating groups on the ring can enhance catalytic activity by increasing the stability of the copper complex. mdpi.com In heterogeneous catalysis, cobalt-based catalysts supported on silica (B1680970) have been used for the hydrogenation of quinolines themselves, highlighting the role of these structures as both catalysts and substrates in important chemical processes. nih.gov

Corrosion Inhibition Studies

Derivatives of 8-hydroxyquinoline have been extensively studied and proven to be highly effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netmdpi.com These organic molecules function by adsorbing onto the metal surface, forming a protective barrier that shields the steel from the corrosive medium. nih.gov

The inhibition mechanism involves both physical and chemical adsorption. The heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic quinoline ring interact with the vacant d-orbitals of iron atoms on the steel surface. researchgate.netnih.gov This adsorption process blocks the active sites for corrosion and impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying these compounds as mixed-type inhibitors. nih.gov The effectiveness of these inhibitors increases with their concentration, and their adsorption behavior typically follows the Langmuir adsorption isotherm. nbinno.com Research has shown that even at low concentrations, these derivatives can achieve very high inhibition efficiencies.

Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) | 10⁻³ | 96 | researchgate.net |

| (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2) | 10⁻³ | 92 | researchgate.net |

| Diethyl 1,1-(4-(4-chlorophenyl)-1-((8-hydroxyquinolin-5-yl)methyl)-2, 6-dimethyl-1, 4-dihydropyridine-3,5-diyl) diethanone (P1) | 10⁻³ | 97.0 | nih.gov |

| Diethyl 1,1-(4-(4-bromophenyl)-1-((8-hydroxyquinolin-5-yl)methyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)diethanone (P2) | 10⁻³ | 91.8 | nih.gov |

Chemical Reagents in Non-Clinical Laboratory Synthesis

The aldehyde functionality at the 4-position makes this compound a versatile chemical reagent and building block in organic synthesis. Aldehydes are highly reactive and participate in a wide array of chemical reactions to form more complex molecular architectures.

Quinoline carbaldehydes are common starting materials for synthesizing Schiff bases through condensation reactions with primary amines. mdpi.com They are also used to prepare hydrazones by reacting with hydrazides, often in the presence of an acid catalyst. mdpi.com These reactions are fundamental steps in creating libraries of new compounds for various research applications. Moreover, quinoline aldehydes serve as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or vinyl groups onto the quinoline scaffold. This method is a powerful tool for constructing complex poly-substituted quinolines, which are of interest for their photophysical properties and potential use in materials science.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel and Sustainable Synthetic Pathways